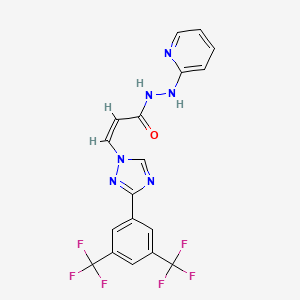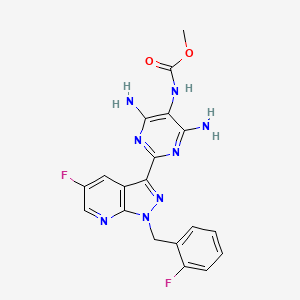![molecular formula C25H29BrN4O2 B611731 (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide CAS No. 1246303-14-9](/img/structure/B611731.png)
(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU0359595 has been shown to selectively inhibit the PLD1 isoform at nM levels (see data below).
VU0359595, also known as ML-270 and CID-53361951, is an inhibitor of PLD1 (IC50 = 3.7 nM). Downregulation of PLD1 and exposure to the PLD1 inhibitor VU0359595 attenuated PLD activity and strongly reduced the mitogenic activity of serum and IGF-1. Phospholipase D is a target for inhibition of astroglial proliferation by ethanol.
Applications De Recherche Scientifique
Phospholipase D1 Inhibition
VU0359595 is a potent and selective pharmacological inhibitor of phospholipase D1 (PLD1) with an IC50 of 3.7 nM . It is over 1700-fold selective for PLD1 over PLD2 .
Cancer Research
VU0359595 has been used in cancer research. It helps to block phospholipase D (PLD), which in turn reduces deoxyribonucleoside triphosphate (dNTP) biosynthesis in glioma models .
Diabetes Research
The compound’s ability to inhibit PLD1 has made it a valuable tool in diabetes research. By blocking PLD1, VU0359595 can potentially influence insulin signaling pathways .
Neurodegenerative Diseases
VU0359595 may also have applications in the study of neurodegenerative diseases. The inhibition of PLD1 could potentially impact neuronal signaling and function .
Inflammatory Diseases
In the context of inflammatory diseases, VU0359595’s inhibition of PLD1 might affect the production of certain inflammatory mediators .
Regulated Exocytosis
VU0359595 has been used as a PLD2 inhibitor to quantitatively address functional and molecular aspects of the involvement of PLD-derived phosphatidic acid (PA) in regulated exocytosis .
Knockout Mice Studies
The compound has been used as a PLD1 inhibitor to treat knockout mice to study its effects on them .
Other Potential Applications
Given its selective inhibition of PLD1, VU0359595 may have other potential applications in various fields of biomedical research .
Propriétés
IUPAC Name |
(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVNNLRZCJAYTQ-ORYQWCPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide | |
Q & A
Q1: What is the mechanism of action of VU0359595 and how does it impact cancer cells?
A: VU0359595 is a selective inhibitor of Phospholipase D1 (PLD1). [, , ] While it doesn't directly induce apoptosis in multiple myeloma cells, VU0359595 significantly enhances the antitumor effects of bortezomib, a proteasome inhibitor. [] This is achieved through the inhibition of the mTOR/NF-κB signaling pathway, a critical pathway for cell survival and proliferation. []
Q2: How does VU0359595 affect the efficacy of bortezomib in multiple myeloma cells?
A: Studies show that VU0359595 potentiates the antitumor effects of bortezomib by enhancing growth inhibition and decreasing mitochondrial membrane potential (MMP) and ATP levels in multiple myeloma cells. [] Furthermore, it strengthens bortezomib-induced apoptosis by activating caspases (8, 9, 3) and downregulating the anti-apoptotic protein BCL-2. []
Q3: Beyond cancer, what other therapeutic potential does VU0359595 hold?
A: Research indicates that VU0359595 can prevent the loss of phagocytic function in retinal pigment epithelium (RPE) cells exposed to high glucose levels, a condition associated with diabetic retinopathy. [] This protective effect is linked to the compound's ability to prevent oxidative stress induced by high glucose. []
Q4: Has VU0359595 shown any potential in targeting venomous effects?
A: Molecular docking and dynamics studies have demonstrated that VU0359595 can bind to and inhibit the activity of recombinant brown spider venom phospholipase-D (LiRecDT1). [] This inhibition was observed both in enzymatic assays and in biological assays measuring the venom's hemolytic, dermonecrotic, and inflammatory activities. [] These findings suggest that VU0359595, or derivatives thereof, could potentially be developed as a treatment for loxoscelism, the clinical syndrome caused by brown spider bites. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

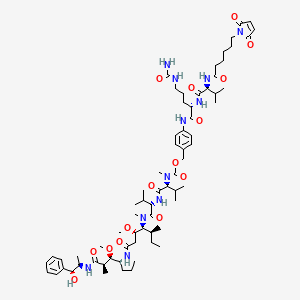

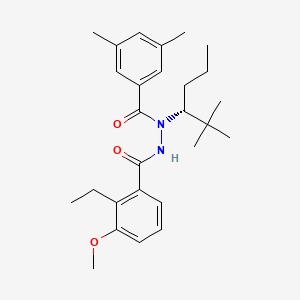
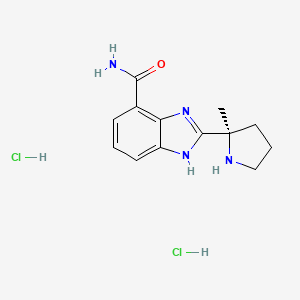

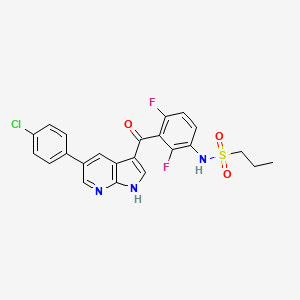
![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)

